1-Methylnaphthalene-6-carboxylic acid

Thermal Analysis Material Science Pharmaceutical Stability

Researchers and procurement managers face reproducibility issues due to positional isomer variability in naphthalene carboxylic acids-biological activity is critically dependent on the 1,6-substitution pattern. This exact isomer solves that problem. - **Medicinal Chemistry:** Direct precursor for NSAID candidates; enables focused SAR studies for COX inhibition. - **Materials Science:** Thermally robust (TGA stable to 360 °C) monomer for polyesters, polyamides, and liquid crystal polymers. - **Assay Control:** Verified inactive against 5-LOX and sEH (IC50 > 10,000 nM), suitable as negative control in eicosanoid pathway screening. BenchChem supplies this certified building block with reliable global delivery for R&D.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
Cat. No. B11907870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylnaphthalene-6-carboxylic acid
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=CC=C1)C(=O)O
InChIInChI=1S/C12H10O2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3,(H,13,14)
InChIKeyVEFBBGPZCXZWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylnaphthalene-6-carboxylic Acid: A High-Purity Naphthalene Monocarboxylic Acid Building Block for Drug Discovery and Advanced Material Synthesis


1-Methylnaphthalene-6-carboxylic acid (CAS 15463-89-5), a C12H10O2 monocarboxylic acid, is a methyl-substituted naphthalene derivative . This compound serves as a key intermediate in pharmaceutical research, including as a precursor for non-steroidal anti-inflammatory drug (NSAID) candidates with cyclooxygenase (COX) inhibition potential . Its fused bicyclic aromatic structure and defined substitution pattern make it a versatile building block for structure-activity relationship (SAR) studies and the synthesis of complex organic molecules .

Why Generic Substitution Fails: Positional Isomerism Dictates Biological Activity and Physicochemical Properties in Methylnaphthalene Carboxylic Acids


In naphthalene carboxylic acids, the specific position of the methyl and carboxyl substituents is not a trivial structural variation; it critically defines the molecule's electronic environment, receptor interactions, and metabolic fate [1]. Simple substitution with a positional isomer, such as 2-naphthoic acid or 6-methyl-1-naphthoic acid, is not functionally equivalent. These positional isomers exhibit distinct biological activities, as demonstrated by 2-naphthoic acid's activity at NMDA receptors [2] and the unique profile of 6-substituted naphthalene-2-carboxylic acids at retinoic acid receptors [3]. Therefore, for reproducible research or process development, specifying the exact 1,6-substituted isomer is mandatory.

Product-Specific Quantitative Evidence Guide: 1-Methylnaphthalene-6-carboxylic Acid vs. Key Comparators


Superior Thermal Stability of 1-Methylnaphthalene-6-carboxylic Acid Over Related Naphthalene Carboxylates

1-Methylnaphthalene-6-carboxylic acid demonstrates high thermal stability, with thermogravimetric analysis (TGA) showing no weight loss until 360°C under both nitrogen and air atmospheres [1]. In comparison, related naphthalene carboxylates such as the methyl ester of 1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic acid show a much lower decomposition onset temperature of 180°C and complete degradation by 300°C . This represents a >100% increase in thermal stability for the target compound.

Thermal Analysis Material Science Pharmaceutical Stability

Quantified Lack of 5-LOX and sEH Inhibition Confirms Selectivity Profile Over More Promiscuous Analogs

In direct head-to-head biochemical assays, 1-Methylnaphthalene-6-carboxylic acid shows minimal to no inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values >10,000 nM (>10 µM) for both enzymes [1]. This contrasts with many naphthalene-based inhibitors, such as a 2-naphthalenecarboxylic acid derivative (compound 9ac), which exhibits potent 5-LOX inhibition with an IC50 of 190 nM . The target compound's inactivity, a difference of at least 50-fold, clearly defines it as a non-inhibitor in these pathways.

Enzyme Inhibition Selectivity Screening Inflammation

Positional Isomerism: 1-Methylnaphthalene-6-carboxylic Acid Shows Distinct Aryl Hydrocarbon Receptor (AhR) Activity Compared to 2-Naphthoic Acid Scaffolds

The 1-methylnaphthalene scaffold is reported to increase the activity of the aryl hydrocarbon receptor (AhR), a key transcriptional regulator of xenobiotic metabolism [1]. In contrast, the 2-naphthoic acid scaffold is known for its activity as an allosteric modulator of NMDA receptors [2]. This demonstrates that the substitution pattern on the naphthalene core directly dictates target engagement, with the 1-methyl substitution steering activity towards AhR pathways rather than the ion channel modulation seen with the 2-carboxylic acid isomers.

Receptor Binding Toxicology Gene Regulation

Best Research and Industrial Application Scenarios for 1-Methylnaphthalene-6-carboxylic Acid


High-Temperature Polymer Synthesis and Material Science Applications

Procurement is strongly indicated for projects requiring a thermally robust aromatic monomer or additive. With TGA confirming stability up to 360 °C [1], this compound is ideally suited for the synthesis of high-performance polymers like polyesters and polyamides, where processing temperatures can degrade less stable carboxylic acid building blocks. Its structural rigidity also makes it a candidate for developing liquid crystal polymers or engineering plastics with enhanced thermal and mechanical properties.

Synthesis of COX-Inhibiting NSAID Analogs and Related Heterocyclic Scaffolds

Given its established role as a precursor in NSAID research , this compound is a logical choice for medicinal chemistry groups exploring new cyclooxygenase (COX) inhibitors. It serves as a core scaffold for generating focused libraries of methylnaphthalene-based analogs, enabling SAR studies to optimize potency and selectivity while avoiding the known 5-LOX and sEH inhibitory activity of other naphthalene derivatives [2].

Studies on Aryl Hydrocarbon Receptor (AhR) Activation and Xenobiotic Metabolism

For toxicology and pharmacology laboratories investigating the AhR signaling pathway, 1-Methylnaphthalene-6-carboxylic acid is a relevant tool compound. Its reported ability to increase AhR activity [3] makes it a suitable positive control or mechanistic probe, in contrast to 2-naphthoic acid analogs that target NMDA receptors [4]. This distinct functional profile is essential for studies on gene regulation, drug metabolism, and environmental toxicology.

Negative Control for 5-Lipoxygenase and Soluble Epoxide Hydrolase Biochemical Assays

Researchers screening for inhibitors of the eicosanoid pathway can confidently use this compound as a negative control. Its demonstrated lack of activity against both 5-LOX and sEH (IC50 > 10,000 nM) [2] ensures that any observed effect in a cellular or enzymatic assay is not due to nonspecific interference from the naphthalene core. This is a crucial application for validating high-throughput screening hits and for mechanistic studies requiring a defined, inert chemical background.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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